3,4,5-trimethoxy-N-propylbenzamide
Overview
Description
3,4,5-trimethoxy-N-propylbenzamide is an organic compound with the molecular formula C13H19NO4 It is a derivative of benzamide, characterized by the presence of three methoxy groups attached to the benzene ring and a propyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-propylbenzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with propylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can streamline the production process, reducing the need for manual intervention and increasing reproducibility.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under reflux conditions.
Major Products Formed
Oxidation: Formation of 3,4,5-trimethoxybenzoic acid or 3,4,5-trimethoxybenzaldehyde.
Reduction: Formation of 3,4,5-trimethoxy-N-propylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,4,5-trimethoxy-N-propylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-propylbenzamide involves its interaction with specific molecular targets. The methoxy groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The propyl group may also contribute to its lipophilicity, affecting its distribution within biological systems. Detailed studies on its molecular targets and pathways are necessary to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxybenzamide: Lacks the propyl group, which may affect its biological activity and chemical properties.
3,4,5-trimethoxy-N-methylbenzamide: Contains a methyl group instead of a propyl group, leading to differences in lipophilicity and reactivity.
3,4,5-trimethoxy-N-p-tolylbenzamide: Contains a p-tolyl group, which may influence its binding interactions and overall stability.
Uniqueness
3,4,5-trimethoxy-N-propylbenzamide is unique due to the presence of the propyl group, which can enhance its lipophilicity and potentially improve its biological activity. The combination of three methoxy groups and a propyl group provides a distinct chemical profile, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-propylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-5-6-14-13(15)9-7-10(16-2)12(18-4)11(8-9)17-3/h7-8H,5-6H2,1-4H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJCDOZZSNMNRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=C(C(=C1)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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